(E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a chlorinated propanoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid typically involves multiple steps, starting with the chlorination of propanoic acid to form 2-chloropropanoic acid. This intermediate is then reacted with a phenyl group through a Friedel-Crafts acylation to yield 3-(2-chloropropanoyl)phenyl compound. The final step involves the addition of an acrylic acid moiety through a Heck reaction, which is a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanoyl group to a hydroxyl group.
Substitution: The chlorine atom in the propanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acrylic acid moiety can participate in Michael addition reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar in structure with an acrylic acid moiety attached to a phenyl ring.
Phenylacrolein: Contains a phenyl group attached to an acrolein moiety.
3-Phenyl-2-propenal: Another compound with a phenyl group attached to a propenal moiety.
Uniqueness
(E)-3-(3-(2-Chloropropanoyl)phenyl)acrylic acid is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11ClO3 |
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Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[3-(2-chloropropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11ClO3/c1-8(13)12(16)10-4-2-3-9(7-10)5-6-11(14)15/h2-8H,1H3,(H,14,15) |
InChI Key |
VODXGCHHAFCLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1)C=CC(=O)O)Cl |
Origin of Product |
United States |
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